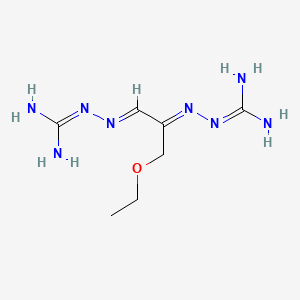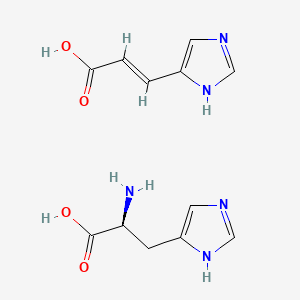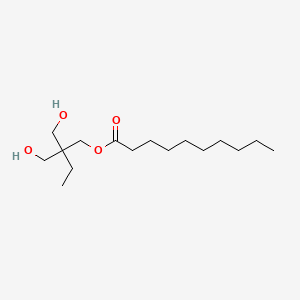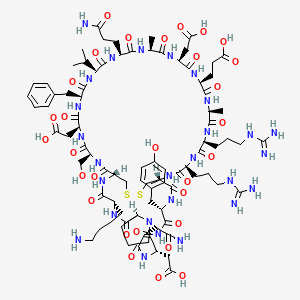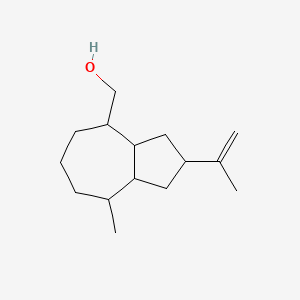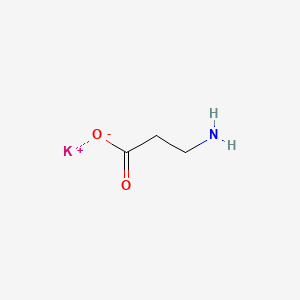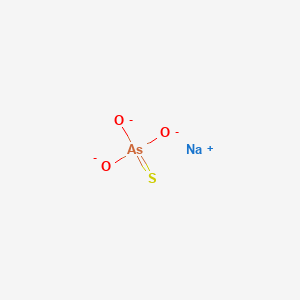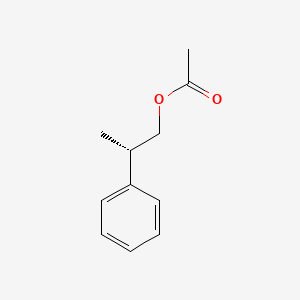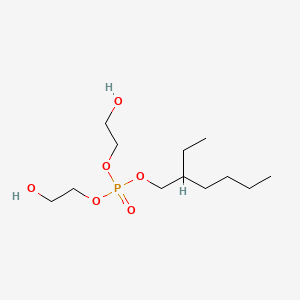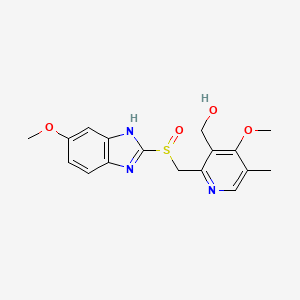
3-Hydroxyomeprazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Hidroxi-omeprazol es un metabolito del omeprazol, un inhibidor de la bomba de protones ampliamente utilizado. Pertenece a la familia de las sulfinilbencimidazoles y se caracteriza por su fórmula química C17H19N3O4S . Este compuesto se encuentra principalmente en individuos que han usado o tomado omeprazol .
Métodos De Preparación
La síntesis del 3-Hidroxi-omeprazol implica varios pasos, comenzando con el omeprazol. Un método común incluye la hidroxilación del omeprazol utilizando reactivos y condiciones específicas. Los métodos de producción industrial a menudo involucran el uso de técnicas avanzadas como la secado por aspersión y la liofilización para formar complejos de inclusión con ciclodextrinas, lo que mejora la estabilidad y la solubilidad del compuesto .
Análisis De Reacciones Químicas
El 3-Hidroxi-omeprazol experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción típicamente implica el uso de agentes oxidantes para convertir el 3-Hidroxi-omeprazol en sus formas oxidadas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para producir diferentes productos.
Sustitución: Este compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El 3-Hidroxi-omeprazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en química analítica para el estudio de los inhibidores de la bomba de protones.
Biología: Los investigadores estudian sus vías metabólicas e interacciones dentro de los sistemas biológicos.
Medicina: Se investiga por sus posibles efectos terapéuticos y su papel como metabolito del omeprazol.
Industria: El compuesto se utiliza en el desarrollo de formulaciones farmacéuticas para mejorar la estabilidad y la solubilidad de los medicamentos
Mecanismo De Acción
El mecanismo de acción del 3-Hidroxi-omeprazol involucra su interacción con la bomba de protones en el revestimiento del estómago. Inhibe la enzima H+/K±ATPasa, reduciendo la secreción de ácido gástrico. Esta acción es similar a la del omeprazol, pero como metabolito, puede tener diferentes propiedades farmacocinéticas .
Comparación Con Compuestos Similares
El 3-Hidroxi-omeprazol se puede comparar con otros compuestos similares como:
Omeprazol: El compuesto original, ampliamente utilizado como inhibidor de la bomba de protones.
Lansoprazol: Otro inhibidor de la bomba de protones con un mecanismo de acción similar.
Pantoprazol: Conocido por su uso en el tratamiento de la enfermedad por reflujo gastroesofágico.
Lo que diferencia al 3-Hidroxi-omeprazol es su papel específico como metabolito y su estructura química única, que influye en su estabilidad y solubilidad .
Propiedades
Número CAS |
176219-02-6 |
|---|---|
Fórmula molecular |
C17H19N3O4S |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
[4-methoxy-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C17H19N3O4S/c1-10-7-18-15(12(8-21)16(10)24-3)9-25(22)17-19-13-5-4-11(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) |
Clave InChI |
IGVYIWUGJPECAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1OC)CO)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



